[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl](4-methoxyphenyl)-methanone
[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl](4-methoxyphenyl)-methanone
ABD459 is a neutral antagonist of the central cannabinoid 1 (CB1) receptor (Ki = 8.6 nM). It inhibits food consumption in nonfasted mice without affecting motor activity. ABD459 reduces active food seeking for 5-6 hours after treatment, with no rebound after washout. ABD459 also diminishes rapid eye movement (REM) sleep, with no alterations of wakefulness or non-REM sleep.
Brand Name:
Vulcanchem
CAS No.:
1047670-51-8
VCID:
VC21237240
InChI:
InChI=1S/C24H17BrCl2N2O2/c1-14-22(24(30)16-5-10-19(31-2)11-6-16)28-29(21-12-9-18(26)13-20(21)27)23(14)15-3-7-17(25)8-4-15/h3-13H,1-2H3
SMILES:
CC1=C(N(N=C1C(=O)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
Molecular Formula:
C24H17BrCl2N2O2
Molecular Weight:
516.2 g/mol
[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl](4-methoxyphenyl)-methanone
CAS No.: 1047670-51-8
Cat. No.: VC21237240
Molecular Formula: C24H17BrCl2N2O2
Molecular Weight: 516.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | ABD459 is a neutral antagonist of the central cannabinoid 1 (CB1) receptor (Ki = 8.6 nM). It inhibits food consumption in nonfasted mice without affecting motor activity. ABD459 reduces active food seeking for 5-6 hours after treatment, with no rebound after washout. ABD459 also diminishes rapid eye movement (REM) sleep, with no alterations of wakefulness or non-REM sleep. |
|---|---|
| CAS No. | 1047670-51-8 |
| Molecular Formula | C24H17BrCl2N2O2 |
| Molecular Weight | 516.2 g/mol |
| IUPAC Name | [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C24H17BrCl2N2O2/c1-14-22(24(30)16-5-10-19(31-2)11-6-16)28-29(21-12-9-18(26)13-20(21)27)23(14)15-3-7-17(25)8-4-15/h3-13H,1-2H3 |
| Standard InChI Key | ZUDJJNLJDWKCNV-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C(=O)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
| Canonical SMILES | CC1=C(N(N=C1C(=O)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
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